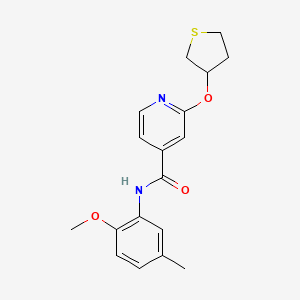
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as MN-64, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects through multiple mechanisms of action. In cancer cells, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits tubulin polymerization, which disrupts the microtubule network and prevents cell division. In Alzheimer's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits the formation of beta-amyloid plaques by blocking the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. In Parkinson's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects through its antioxidant properties, which may protect dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In Alzheimer's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide reduces the accumulation of beta-amyloid plaques in the brain, which may slow the progression of the disease. In Parkinson's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may protect dopaminergic neurons from oxidative stress, which is a key factor in the development of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several advantages for lab experiments. It is a potent inhibitor of tubulin polymerization, which makes it a useful tool for studying the microtubule network in cells. It also has antioxidant properties, which make it a useful tool for studying oxidative stress in cells. However, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has some limitations for lab experiments. It is a relatively new compound, and its effects on cells and organisms are not fully understood. Additionally, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. One area of research could focus on the development of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide derivatives with improved potency and selectivity. Another area of research could focus on the use of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide as a tool for studying the microtubule network in cells. Additionally, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide could be studied for its potential as a treatment for other diseases, such as multiple sclerosis and Huntington's disease. Finally, further research could be conducted to better understand the biochemical and physiological effects of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, which could lead to the development of new therapeutic strategies.
Synthesemethoden
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be synthesized using a multi-step process, including the reaction of 2,5-dimethoxytoluene with sodium hydride to form the corresponding carbanion, which is then reacted with isonicotinoyl chloride to form N-(2-methoxy-5-methylphenyl)isonicotinamide. This compound is then reacted with tetrahydrothiophene-3-ol to form N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been studied for its potential as a therapeutic agent for various diseases. In cancer research, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has shown promising results as a potent inhibitor of tubulin polymerization, which is essential for cell division. N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to possess antioxidant properties that may protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-3-4-16(22-2)15(9-12)20-18(21)13-5-7-19-17(10-13)23-14-6-8-24-11-14/h3-5,7,9-10,14H,6,8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJOGLZAXWTOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

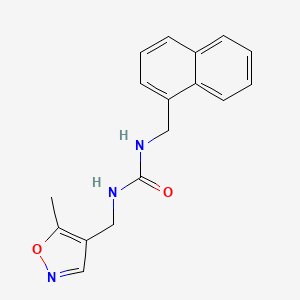
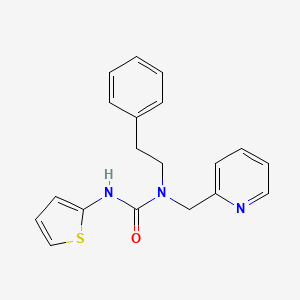
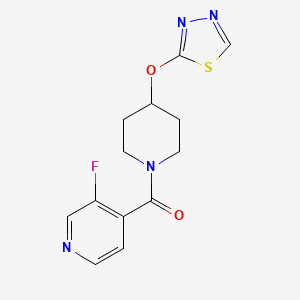
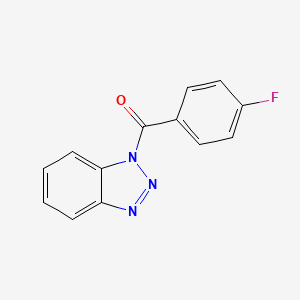

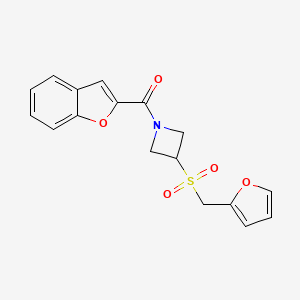

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2852260.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2852261.png)

![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)
![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2852267.png)
![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)
